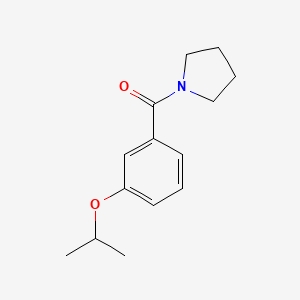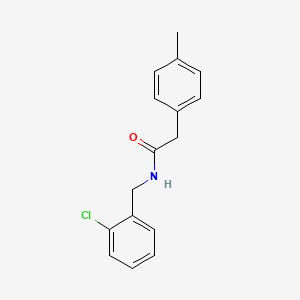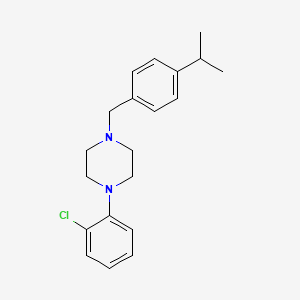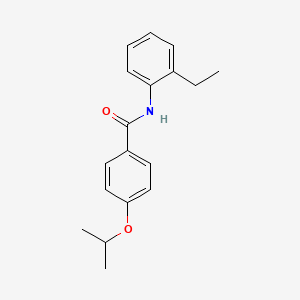
1-(3-isopropoxybenzoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-isopropoxybenzoyl)pyrrolidine, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. IPP is a pyrrolidine derivative that has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of 1-(3-isopropoxybenzoyl)pyrrolidine is not fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels. 1-(3-isopropoxybenzoyl)pyrrolidine has been shown to inhibit the release of glutamate, a neurotransmitter that plays a key role in pain signaling. Additionally, 1-(3-isopropoxybenzoyl)pyrrolidine has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
1-(3-isopropoxybenzoyl)pyrrolidine has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. Additionally, 1-(3-isopropoxybenzoyl)pyrrolidine has been shown to reduce the release of substance P, a neuropeptide that plays a key role in pain signaling.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-isopropoxybenzoyl)pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been shown to possess a wide range of therapeutic properties, making it a versatile compound for use in various studies. However, there are also some limitations to the use of 1-(3-isopropoxybenzoyl)pyrrolidine in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1-(3-isopropoxybenzoyl)pyrrolidine. One area of interest is the potential use of 1-(3-isopropoxybenzoyl)pyrrolidine in the treatment of neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-isopropoxybenzoyl)pyrrolidine and to determine its long-term safety and efficacy. Another area of interest is the development of new analogs of 1-(3-isopropoxybenzoyl)pyrrolidine with improved therapeutic properties. Overall, 1-(3-isopropoxybenzoyl)pyrrolidine is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 1-(3-isopropoxybenzoyl)pyrrolidine involves the reaction of 3-isopropoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction occurs at room temperature and results in the formation of 1-(3-isopropoxybenzoyl)pyrrolidine as a white solid with a high yield. The purity of the product can be improved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
1-(3-isopropoxybenzoyl)pyrrolidine has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of various diseases and conditions. 1-(3-isopropoxybenzoyl)pyrrolidine has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and inflammation.
Propriétés
IUPAC Name |
(3-propan-2-yloxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(2)17-13-7-5-6-12(10-13)14(16)15-8-3-4-9-15/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYOQEBFCAMSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Isopropoxybenzoyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)

![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)

![2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)

![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)
![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)